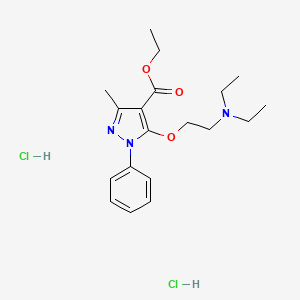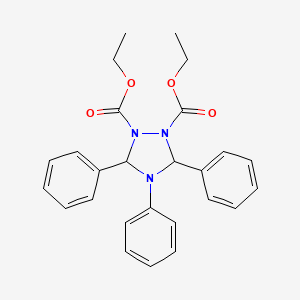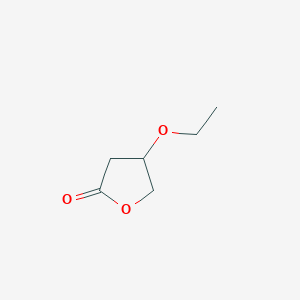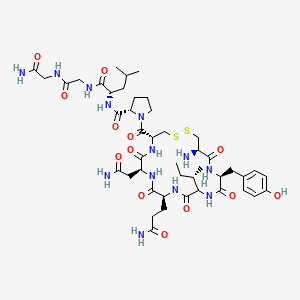
Oxytocin, glynh2(10)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin, glynh2(10)-, commonly known as oxytocin, is a nonapeptide hormone composed of nine amino acids: cysteine, tyrosine, isoleucine, glutamine, asparagine, cysteine, proline, leucine, and glycine. It is synthesized in the hypothalamus and released by the posterior pituitary gland. Oxytocin plays a crucial role in social bonding, reproduction, childbirth, and lactation. It is also involved in various physiological processes, including metabolism, cardiovascular regulation, and stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing oxytocin is solid-phase peptide synthesis (SPPS). This technique involves the sequential assembly of amino acids on a solid support, typically using 9-fluorenylmethoxycarbonyl (Fmoc) as the protecting group. The process includes peptide assembly, side chain deprotection, cleavage from the solid support, oxidative folding, purification, and analysis .
Industrial Production Methods
Industrial production of oxytocin involves optimizing the SPPS process for large-scale synthesis. This includes using automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product formulation. The stability of oxytocin injections can be improved by adjusting the pH and using stabilizing agents such as chlorobutanol .
Chemical Reactions Analysis
Types of Reactions
Oxytocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge between cysteine residues is particularly susceptible to oxidation and reduction reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the disulfide bridge.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce the disulfide bridge.
Substitution: Amino acid substitutions can be performed using specific reagents and conditions to modify the peptide sequence
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of oxytocin, as well as various analogs with modified amino acid sequences .
Scientific Research Applications
Oxytocin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in social behavior, stress response, and metabolic regulation.
Medicine: Used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders such as autism spectrum disorders and social anxiety
Industry: Employed in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Oxytocin exerts its effects by binding to specific G-protein-coupled receptors (oxytocin receptors) located in various tissues, including the brain, uterus, and mammary glands. This binding activates intracellular signaling pathways, such as phospholipase C, which leads to the mobilization of intracellular calcium and subsequent physiological responses. These responses include uterine contractions during childbirth, milk ejection during lactation, and modulation of social behaviors .
Comparison with Similar Compounds
Oxytocin is structurally similar to other nonapeptide hormones, such as vasopressin. Both peptides have a disulfide bridge and share a similar amino acid sequence, but they differ in their physiological functions. While oxytocin primarily regulates reproductive and social behaviors, vasopressin is involved in water retention and blood pressure regulation. Other similar compounds include mesotocin, isotocin, and vasotocin, which are found in non-mammalian species and have analogous functions .
Conclusion
Oxytocin, glynh2(10)-, is a versatile and essential hormone with significant roles in reproduction, social behavior, and various physiological processes. Its synthesis, chemical reactions, and applications in scientific research make it a valuable compound in both academic and industrial settings. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and importance in the field of biochemistry and medicine.
Properties
CAS No. |
21687-84-3 |
|---|---|
Molecular Formula |
C45H69N13O13S2 |
Molecular Weight |
1064.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H69N13O13S2/c1-5-23(4)37-44(70)52-27(12-13-33(47)60)40(66)54-30(17-34(48)61)41(67)56-31(21-73-72-20-26(46)38(64)53-29(42(68)57-37)16-24-8-10-25(59)11-9-24)45(71)58-14-6-7-32(58)43(69)55-28(15-22(2)3)39(65)51-19-36(63)50-18-35(49)62/h8-11,22-23,26-32,37,59H,5-7,12-21,46H2,1-4H3,(H2,47,60)(H2,48,61)(H2,49,62)(H,50,63)(H,51,65)(H,52,70)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)/t23-,26-,27-,28-,29-,30-,31-,32-,37?/m0/s1 |
InChI Key |
SJYQCRGUNFCHAU-RAXIIFOESA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




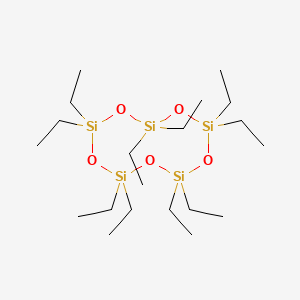
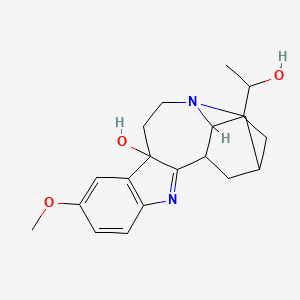
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
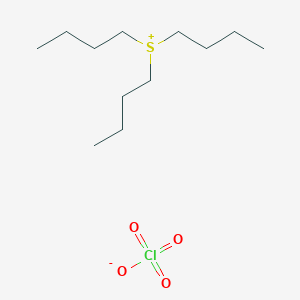
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
